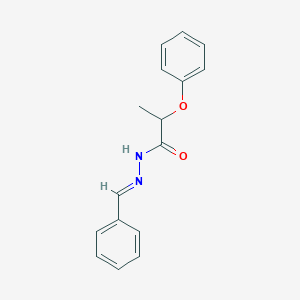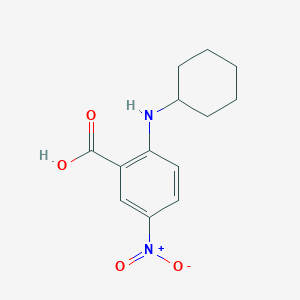
N'-benzylidene-2-phenoxypropanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylidene-2-phenoxypropanohydrazide, also known as benzylidene hydrazide, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
N-Benzylidene-2-phenoxypropanohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been tested for its anti-inflammatory, analgesic, and antimicrobial properties. It has also been studied for its potential use as a drug delivery system due to its ability to form complexes with metal ions. In agriculture, N'-benzylidene-2-phenoxypropanohydrazide hydrazide has been tested for its plant growth regulatory properties. In material science, this compound has been studied for its potential use as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of N-Benzylidene-2-phenoxypropanohydrazide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes or proteins in the body. For example, it has been suggested that N'-benzylidene-2-phenoxypropanohydrazide hydrazide may inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
N-Benzylidene-2-phenoxypropanohydrazide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory, analgesic, and antimicrobial effects. It has also been shown to have plant growth regulatory properties, leading to increased crop yields. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-Benzylidene-2-phenoxypropanohydrazide in lab experiments is its ability to form complexes with metal ions, making it a potential drug delivery system. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many future directions for the study of N-Benzylidene-2-phenoxypropanohydrazide. One potential direction is the further study of its anti-inflammatory, analgesic, and antimicrobial properties in animal models. Another potential direction is the use of this compound as a plant growth regulator in agriculture. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
N-Benzylidene-2-phenoxypropanohydrazide can be synthesized using different methods. One of the most common methods involves the reaction of 2-phenoxypropanohydrazide with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place in ethanol and water, and the product is obtained after purification using recrystallization.
Eigenschaften
Molekularformel |
C16H16N2O2 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
N-[(E)-benzylideneamino]-2-phenoxypropanamide |
InChI |
InChI=1S/C16H16N2O2/c1-13(20-15-10-6-3-7-11-15)16(19)18-17-12-14-8-4-2-5-9-14/h2-13H,1H3,(H,18,19)/b17-12+ |
InChI-Schlüssel |
KEROMGGTCHNRIM-SFQUDFHCSA-N |
Isomerische SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1)OC2=CC=CC=C2 |
SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)







![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)


![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)